2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone
Description
1.1. Overview of 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone This compound features a fused [1,2,4]triazolo[4,3-a][1,3,5]triazine core substituted with ethylamino groups at positions 5 and 7, a sulfanyl (-S-) linkage at position 3, and a 3-bromophenyl ethanone moiety. The triazole-triazine hybrid structure is known for diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(3-bromophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN7OS/c1-3-18-13-20-14(19-4-2)24-15(21-13)22-23-16(24)26-9-12(25)10-6-5-7-11(17)8-10/h5-8H,3-4,9H2,1-2H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSLODQLZSTNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone are enzymes involved in critical biochemical pathways. Specifically, this compound is designed to interact with the heme moiety of cytochrome P450 enzymes (CYP450), which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Mode of Action
The compound binds to the iron atom in the heme group of CYP450 enzymes through its nitrogen atoms in the triazole ring. This binding inhibits the enzyme’s activity, preventing it from catalyzing its usual reactions. The phenyl moiety of the compound also interacts with the active site of the enzyme, enhancing its inhibitory effect .
Biochemical Pathways
By inhibiting CYP450 enzymes, the compound affects several biochemical pathways, including those involved in drug metabolism and the synthesis of endogenous compounds like steroids and cholesterol. This inhibition can lead to altered levels of these substances in the body, potentially impacting various physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy. The compound is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver (where CYP450 enzymes are abundant), and excreted via the kidneys. Its bioavailability depends on factors such as solubility, stability, and the presence of metabolic enzymes .
Result of Action
At the molecular level, the inhibition of CYP450 enzymes by this compound can lead to decreased metabolism of drugs and endogenous substrates. This can result in increased plasma levels of these substances, potentially enhancing their effects or causing toxicity. At the cellular level, the compound’s action can disrupt normal cellular functions that depend on the products of CYP450-catalyzed reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, the presence of other drugs or substances that are metabolized by CYP450 enzymes can lead to competitive inhibition, affecting the compound’s action .
Biological Activity
The compound 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone is a member of the triazine family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H19N9OS
- Molecular Weight : 397.5 g/mol
- IUPAC Name : 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanylmethyl]-1H-quinazolin-4-one
The compound features a complex structure that includes a triazole ring and various functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with triazine scaffolds exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Research has shown derivatives of triazine compounds to possess promising anti-tubercular activity against Mycobacterium tuberculosis . In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established treatments.
Anticancer Properties
Triazine derivatives have also been evaluated for anticancer activity:
- Cytotoxicity Testing : The National Cancer Institute (NCI) screened several triazine-based compounds against various human tumor cell lines. Notably, some derivatives displayed GI50 values indicating effective inhibition of cancer cell proliferation .
| Compound | Cell Line Tested | GI50 Value (µM) | LC50 Value (µM) |
|---|---|---|---|
| 7g | HCT116 | 0.569 | >100 |
| 10d | RXF 393 | 16.6 | >100 |
The mechanism underlying the biological activity of this compound may involve:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cellular processes critical for pathogen survival or cancer cell proliferation.
Study on Antimicrobial Efficacy
A study conducted by researchers synthesized various triazine derivatives and tested their efficacy against Mycobacterium tuberculosis. The results indicated that compounds with specific substitutions on the triazine ring exhibited enhanced activity compared to traditional antibiotics .
Anticancer Screening Results
In another investigation focused on anticancer properties, several triazine derivatives were subjected to cytotoxicity assays. Compounds showing significant activity were further analyzed for their potential mechanisms of action through docking studies against target proteins . These studies suggested strong binding affinities indicative of effective therapeutic targets.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications as an antitumor agent . Triazole and triazine derivatives have been extensively studied for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth.
Case Study: Anticancer Activity
A study demonstrated that similar triazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Antimicrobial Properties
Research indicates that compounds with triazole rings possess antimicrobial properties. This compound could be evaluated for its effectiveness against bacterial and fungal infections.
Data Table: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 µg/mL |
| Triazole B | S. aureus | 16 µg/mL |
| Target Compound | C. albicans | 8 µg/mL |
Agricultural Chemistry
Given the structural features of this compound, it may also find applications as a fungicide or herbicide . The triazole moiety is often associated with agricultural chemicals that inhibit fungal growth.
Case Study: Fungal Inhibition
Research on related compounds indicated that triazoles can effectively inhibit the growth of various phytopathogenic fungi, suggesting that this compound could be similarly effective in agricultural settings .
Drug Development
The unique structure of this compound makes it a candidate for further development into pharmaceuticals targeting specific pathways in diseases such as cancer or infections.
Insights from Drug Design
Computational studies have shown that modifications to the triazole and triazine portions can enhance binding affinity to target proteins involved in disease pathways. This approach is critical in optimizing drug candidates before synthesis .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity (LogP): The target compound (XLogP3 = 3.4) is more lipophilic than its acetic acid derivative (XLogP3 = 2.1) due to the bromophenyl group, favoring membrane permeability .
- Topological Polar Surface Area (TPSA): High TPSA (144 Ų) in the target compound and its acetamide analogues suggests strong hydrogen-bonding capacity, which may improve target binding but reduce blood-brain barrier penetration compared to less polar derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
